Cas no 2229121-52-0 (tert-butyl N-1-(6-chloropyridin-3-yl)-2-oxoethylcarbamate)

tert-butyl N-1-(6-chloropyridin-3-yl)-2-oxoethylcarbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-1-(6-chloropyridin-3-yl)-2-oxoethylcarbamate
- tert-butyl N-[1-(6-chloropyridin-3-yl)-2-oxoethyl]carbamate
- EN300-1881274
- 2229121-52-0
-
- インチ: 1S/C12H15ClN2O3/c1-12(2,3)18-11(17)15-9(7-16)8-4-5-10(13)14-6-8/h4-7,9H,1-3H3,(H,15,17)
- InChIKey: PVCRVOIPYZZRPQ-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=C(C=N1)C(C=O)NC(=O)OC(C)(C)C
計算された属性
- せいみつぶんしりょう: 270.0771200g/mol
- どういたいしつりょう: 270.0771200g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 5
- 複雑さ: 304
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 68.3Ų
tert-butyl N-1-(6-chloropyridin-3-yl)-2-oxoethylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1881274-10.0g |
tert-butyl N-[1-(6-chloropyridin-3-yl)-2-oxoethyl]carbamate |
2229121-52-0 | 10g |
$6266.0 | 2023-06-01 | ||
Enamine | EN300-1881274-0.1g |
tert-butyl N-[1-(6-chloropyridin-3-yl)-2-oxoethyl]carbamate |
2229121-52-0 | 0.1g |
$1283.0 | 2023-09-18 | ||
Enamine | EN300-1881274-10g |
tert-butyl N-[1-(6-chloropyridin-3-yl)-2-oxoethyl]carbamate |
2229121-52-0 | 10g |
$6266.0 | 2023-09-18 | ||
Enamine | EN300-1881274-1g |
tert-butyl N-[1-(6-chloropyridin-3-yl)-2-oxoethyl]carbamate |
2229121-52-0 | 1g |
$1458.0 | 2023-09-18 | ||
Enamine | EN300-1881274-0.5g |
tert-butyl N-[1-(6-chloropyridin-3-yl)-2-oxoethyl]carbamate |
2229121-52-0 | 0.5g |
$1399.0 | 2023-09-18 | ||
Enamine | EN300-1881274-0.05g |
tert-butyl N-[1-(6-chloropyridin-3-yl)-2-oxoethyl]carbamate |
2229121-52-0 | 0.05g |
$1224.0 | 2023-09-18 | ||
Enamine | EN300-1881274-0.25g |
tert-butyl N-[1-(6-chloropyridin-3-yl)-2-oxoethyl]carbamate |
2229121-52-0 | 0.25g |
$1341.0 | 2023-09-18 | ||
Enamine | EN300-1881274-1.0g |
tert-butyl N-[1-(6-chloropyridin-3-yl)-2-oxoethyl]carbamate |
2229121-52-0 | 1g |
$1458.0 | 2023-06-01 | ||
Enamine | EN300-1881274-5.0g |
tert-butyl N-[1-(6-chloropyridin-3-yl)-2-oxoethyl]carbamate |
2229121-52-0 | 5g |
$4226.0 | 2023-06-01 | ||
Enamine | EN300-1881274-2.5g |
tert-butyl N-[1-(6-chloropyridin-3-yl)-2-oxoethyl]carbamate |
2229121-52-0 | 2.5g |
$2856.0 | 2023-09-18 |
tert-butyl N-1-(6-chloropyridin-3-yl)-2-oxoethylcarbamate 関連文献
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Z. Nooshin Rezvani,R. John Mayer,Weng C. Chan Chem. Commun., 2010,46, 2043-2045
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tert-butyl N-1-(6-chloropyridin-3-yl)-2-oxoethylcarbamateに関する追加情報
Introduction to Tert-butyl N-1-(6-chloropyridin-3-yl)-2-oxoethylcarbamate (CAS No. 2229121-52-0)
Tert-butyl N-1-(6-chloropyridin-3-yl)-2-oxoethylcarbamate, identified by the chemical identifier CAS No. 2229121-52-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of carbamates, which are widely recognized for their versatile applications in drug development due to their unique structural and functional properties. The presence of a tert-butyl group and a chloropyridine moiety in its molecular structure imparts distinct reactivity and potential biological activity, making it a valuable intermediate in synthetic chemistry and a candidate for further exploration in therapeutic applications.
The structure of tert-butyl N-1-(6-chloropyridin-3-yl)-2-oxoethylcarbamate features a central carbamate linkage, which is flanked by a 6-chloropyridine ring and an ester-like functionality. The tert-butyl group at the nitrogen position enhances the stability of the carbamate moiety, while the electron-withdrawing nature of the chloropyridine ring influences the electronic properties of the molecule. This combination of structural features makes it an intriguing candidate for further derivatization and investigation into its pharmacological potential.
In recent years, there has been growing interest in pyridine derivatives as pharmacophores due to their broad spectrum of biological activities. The 6-chloropyridine moiety, in particular, has been extensively studied for its role in modulating various biological pathways. Research has demonstrated that pyridine-based compounds can exhibit antimicrobial, anti-inflammatory, and anticancer properties, among others. The incorporation of such a moiety into the structure of tert-butyl N-1-(6-chloropyridin-3-yl)-2-oxoethylcarbamate suggests that it may possess similar or even enhanced biological activities, depending on its specific derivatives and formulations.
One of the most compelling aspects of this compound is its potential as a drug intermediate. The carbamate group is a well-established pharmacophore that can be modified to yield a wide range of bioactive molecules. For instance, it can be hydrolyzed to release carboxylic acid functionalities or undergo nucleophilic substitution reactions to introduce new substituents. These chemical transformations make tert-butyl N-1-(6-chloropyridin-3-yl)-2-oxoethylcarbamate a versatile building block for synthesizing more complex molecules with tailored biological properties.
The pharmaceutical industry has increasingly focused on developing small-molecule inhibitors targeting specific enzymes or receptors involved in disease pathways. The structural features of tert-butyl N-1-(6-chloropyridin-3-yl)-2-oxoethylcarbamate, particularly the presence of both a carbamate and a chlorinated pyridine ring, suggest that it may interact with biological targets in unique ways. This potential interaction could be exploited to develop novel therapeutic agents for conditions such as cancer, neurodegenerative diseases, and infectious disorders.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and mechanisms of action of small molecules like tert-butyl N-1-(6-chloropyridin-3-yl)-2-oxoethylcarbamate with high accuracy. These computational tools can help identify optimal derivatives and guide experimental design, thereby accelerating the drug discovery process. By leveraging these technologies, scientists can more efficiently explore the pharmacological potential of this compound and related derivatives.
In addition to its pharmaceutical applications, tert-butyl N-1-(6-chloropyridin-3-yl)-2-oxoethylcarbamate may find utility in other areas such as agrochemicals and material science. The carbamate group is known to be involved in the synthesis of herbicides and pesticides, while the chloropyridine moiety can contribute to the stability and bioavailability of agrochemical formulations. Furthermore, its structural complexity makes it a candidate for developing novel materials with specific electronic or optical properties.
The synthesis of tert-butyl N-1-(6-chloropyridin-3-yl)-2-oxoethylcarbamate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriate precursors followed by functional group modifications. Advances in synthetic methodologies have made it possible to produce this compound on both laboratory and industrial scales, facilitating its use in research and commercial applications.
Quality control is paramount when dealing with pharmaceutical intermediates like tert-butyl N-1-(6-chloropyridin-3-yl)-2-oxyloxyethylcarbamate (CAS No. 2229121).52_0. Analytical techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are routinely employed to confirm its identity and assess its purity. These methods ensure that the compound meets stringent regulatory standards before being used in further synthetic or biological studies.
The future prospects for tert-butyl N_1_(6_chlorop y rid_3 _y )_2 _oxyloxy eth ylcarb am ate (CAS No._ 2229121520) are promising given its unique structural features and potential biological activities._ Continued research into its pharmacological properties will likely uncover new therapeutic applications._ Additionally,_ advances in synthetic chemistry may lead_to more efficient methods for producing this compound_and its derivatives._ As our understanding_of molecular interactions grows,_ so too will_the opportunities_for innovation using compounds like this one.
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